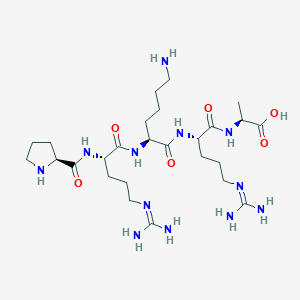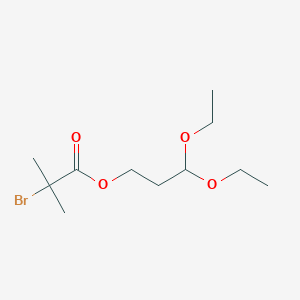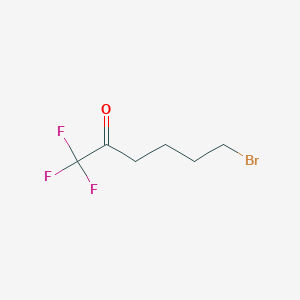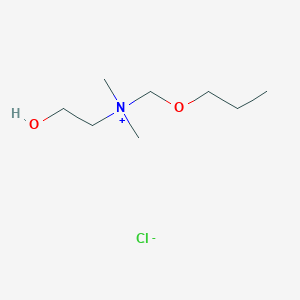
L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolil-N~5~-(diaminometilideno)-L-ornitílico-L-lisílico-N~5~-(diaminometilideno)-L-ornitílico-L-alanina es un complejo compuesto peptídico. Se caracteriza por la presencia de múltiples residuos de aminoácidos, incluyendo prolina, ornitina, lisina y alanina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Prolil-N~5~-(diaminometilideno)-L-ornitílico-L-lisílico-N~5~-(diaminometilideno)-L-ornitílico-L-alanina típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos de acoplamiento como HBTU o DIC.
Reacción de acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica unida a la resina.
Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir la siguiente reacción de acoplamiento.
Escisión: El péptido completo se escinde de la resina utilizando un reactivo de escisión como TFA (ácido trifluoroacético).
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar SPPS a gran escala o síntesis de péptidos en fase de solución. La elección del método depende del rendimiento, la pureza y la rentabilidad deseados. La automatización y la optimización de las condiciones de reacción son cruciales para una producción eficiente a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Prolil-N~5~-(diaminometilideno)-L-ornitílico-L-lisílico-N~5~-(diaminometilideno)-L-ornitílico-L-alanina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en grupos funcionales específicos dentro del péptido.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H₂O₂), permanganato de potasio (KMnO₄)
Reducción: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄)
Sustitución: Nucleófilos como aminas o tioles
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de enlaces disulfuro, mientras que la reducción puede resultar en la formación de derivados peptídicos reducidos.
Aplicaciones Científicas De Investigación
L-Prolil-N~5~-(diaminometilideno)-L-ornitílico-L-lisílico-N~5~-(diaminometilideno)-L-ornitílico-L-alanina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: Se investiga su posible papel en la señalización celular y las interacciones proteicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de enfermedades relacionadas con la disfunción de los péptidos.
Industria: Se utiliza en el desarrollo de materiales y productos farmacéuticos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de L-Prolil-N~5~-(diaminometilideno)-L-ornitílico-L-lisílico-N~5~-(diaminometilideno)-L-ornitílico-L-alanina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad. Esta interacción puede conducir a cambios en los procesos celulares, como la transducción de señales, la expresión génica o las vías metabólicas.
Comparación Con Compuestos Similares
Compuestos similares
- L-treonílico-L-prolil-N~5~-(diaminometilideno)-L-ornitílico-L-lisina
- L-fenilalanilglicil-L-prolil-L-prolil-N~5~-(diaminometilen)-L-ornitina
- L-Prolil-N~5~-(diaminometilideno)-L-ornitílico-L-treonílico-L-lisina
Singularidad
L-Prolil-N~5~-(diaminometilideno)-L-ornitílico-L-lisílico-N~5~-(diaminometilideno)-L-ornitílico-L-alanina es único debido a su secuencia específica de aminoácidos y la presencia de múltiples grupos diaminometilideno.
Propiedades
Número CAS |
647375-82-4 |
|---|---|
Fórmula molecular |
C26H50N12O6 |
Peso molecular |
626.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H50N12O6/c1-15(24(43)44)35-21(40)18(9-5-13-33-25(28)29)38-22(41)17(7-2-3-11-27)37-23(42)19(10-6-14-34-26(30)31)36-20(39)16-8-4-12-32-16/h15-19,32H,2-14,27H2,1H3,(H,35,40)(H,36,39)(H,37,42)(H,38,41)(H,43,44)(H4,28,29,33)(H4,30,31,34)/t15-,16-,17-,18-,19-/m0/s1 |
Clave InChI |
DNXDBRDKEMCQCN-VMXHOPILSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)




![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-methoxybutoxy]methyl]-](/img/structure/B12598285.png)
![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)

![2H-1-Benzopyran-2-one, 7-[3-(2-methyl-1,3-dioxolan-2-yl)propoxy]-](/img/structure/B12598297.png)
